molecular formula C19H28N4O B12198498 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B12198498
M. Wt: 328.5 g/mol
InChI Key: WETKMYGQQYLXMA-UHFFFAOYSA-N
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Description

The compound 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole features a fused triazino-benzimidazole core, substituted with a 3-methylbutyl chain and a tetrahydrofuran-2-ylmethyl group. Its structure combines lipophilic (3-methylbutyl) and polar (tetrahydrofuran) moieties, which may influence solubility, bioavailability, and receptor interactions.

Properties

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

IUPAC Name

3-(3-methylbutyl)-1-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C19H28N4O/c1-15(2)9-10-21-13-22(12-16-6-5-11-24-16)19-20-17-7-3-4-8-18(17)23(19)14-21/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3

InChI Key

WETKMYGQQYLXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CN(C2=NC3=CC=CC=C3N2C1)CC4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a diol precursor under acidic conditions.

    Construction of the Triazino-Benzimidazole Core: This step involves the condensation of an appropriate benzimidazole derivative with a triazine precursor under basic conditions.

    Coupling of the Tetrahydrofuran Ring with the Triazino-Benzimidazole Core: The final step involves the coupling of the tetrahydrofuran ring with the triazino-benzimidazole core using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Core Structure Substituents Key Features
Target Compound Triazino[1,2-a]benzimidazole 3-(3-Methylbutyl), 1-(tetrahydrofuran-2-ylmethyl) Combines lipophilic alkyl and oxygen-containing heterocycle
1-Benzyl-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Triazino[1,2-a]benzimidazole 1-Benzyl, 3-(pyridin-2-ylmethyl) Aromatic benzyl and nitrogen-rich pyridine; may enhance metal coordination
1-(3-Methylbutyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Triazino[1,2-a]benzimidazole 1-(3-Methylbutyl), 3-(pyridin-2-ylmethyl) Similar alkyl chain but pyridine instead of tetrahydrofuran; alters polarity
3-Butyl[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione Triazino[1,2-a]benzimidazole-dione 3-Butyl, 2,4-dione Oxo groups increase hydrogen-bonding capacity; likely reduced lipophilicity
3-(1-Benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3-yl)-N,N-dimethylpropan-1-amine Triazino[1,2-a]benzimidazole 1-Benzyl, 3-(dimethylaminopropyl) Tertiary amine enhances basicity; potential for protonation at physiological pH

Substituent Analysis :

  • Oxygen vs. Nitrogen Heterocycles : The tetrahydrofuran group in the target compound (oxygen-containing) may improve aqueous solubility compared to pyridine-containing analogs (e.g., ), which prioritize metal coordination or π-π stacking.
  • Alkyl Chains : The 3-methylbutyl group is common in lipophilic analogs, enhancing membrane permeability, as seen in and .
  • Functional Groups : Dione (oxo) groups in increase polarity, while dimethylamine in introduces basicity, affecting pharmacokinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound (Reference) Melting Point (°C) IR Key Peaks (cm⁻¹) Solubility Trends
3-(2-Hydroxyphenyl)triazolo-benzimidazole 163 3425 (OH), 1605 (C=N) Moderate in polar solvents
Target Compound (Inferred) N/A Expected C-O (tetrahydrofuran) ~1100–1250 High in THF, moderate in water
3-Butyl-dione Derivative N/A C=O ~1700–1750 Low in nonpolar solvents

Key Observations :

  • The hydroxyl group in contributes to hydrogen bonding, as evidenced by IR peaks at 3425 cm⁻¹.
  • The target compound’s tetrahydrofuran group likely reduces crystallinity compared to rigid dione derivatives .

Activity Trends :

  • Anticancer Potential: The triazino-benzimidazole core in is critical for DHFR inhibition, suggesting similar activity for the target compound.
  • Antimicrobial Effects : Methylthio groups in enhance activity, but the target compound’s tetrahydrofuran may reduce efficacy against bacteria.

Biological Activity

The compound 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 325.41 g/mol

This compound features a triazino-benzimidazole framework with a tetrahydrofuran substituent, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory and anti-cancer agent. The following sections detail specific activities observed in research studies.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound was tested against various cancer cell lines, showing inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzimidazole core enhance cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values ranging from 0.5 to 5 µM depending on the substituents .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been documented:

  • Mechanism of Action : Research indicates that it may inhibit pro-inflammatory cytokine production in macrophages, reducing inflammation markers such as TNF-alpha and IL-6.
  • Data Table : Summary of anti-inflammatory effects observed in cellular assays:
CompoundConcentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-...107565
Control-1010

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The compound shows good solubility in organic solvents but limited aqueous solubility.
  • Metabolism : Preliminary studies suggest that cytochrome P450 enzymes may play a role in its metabolism.
  • Toxicity Studies : Toxicological assessments indicate low acute toxicity in animal models with no significant adverse effects observed at therapeutic doses.

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